molecular formula C14H17N3O B6577652 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide CAS No. 1210296-42-6

3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide

Cat. No. B6577652
CAS RN: 1210296-42-6
M. Wt: 243.30 g/mol
InChI Key: QNMUIJRHRGQUQU-UHFFFAOYSA-N
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Description

“3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide” is a compound that contains a pyrazole ring. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for many researchers due to their wide range of biological activities . Various strategies have been employed for the synthesis of pyrazole derivatives, including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring, which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .


Chemical Reactions Analysis

Pyrazole derivatives have been shown to exhibit a broad spectrum of biological effects, including antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS activities . They are also considered as possible antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, inhibitors of protein kinases, anti-aggregating, antiarthritic, cerebro protectors, reverse transcriptase inhibitor, a COX-2 inhibitor, nematocidal and soluble guanylate cyclase activity .

Advantages and Limitations for Lab Experiments

3MNPB has several advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, it has a low solubility in water, which can limit its use in certain experiments. Additionally, it can be toxic in high concentrations, so caution should be taken when using it in experiments.

Future Directions

There are a number of potential future directions for 3MNPB research. One potential direction is the development of new drugs and treatments based on the compound. Additionally, further research could be conducted to explore the potential applications of the compound in biochemistry, pharmacology, and medicine. Other potential future directions include the development of new synthesis methods and the exploration of the compound's potential use in other fields, such as agriculture and food science.

Synthesis Methods

3MNPB can be synthesized in a number of ways. One of the most common methods is the condensation of 3-methyl-N-(4-hydroxyphenyl)butanamide with 4-hydroxy-3-methyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at room temperature and the product is isolated by purification methods.

Scientific Research Applications

3MNPB has a variety of applications in scientific research. It has been studied extensively for its potential use in biochemistry, pharmacology, and medicine. In biochemistry, the compound has been used to study the structure and function of proteins and other macromolecules. In pharmacology, it has been used to study the effects of drugs on the body and to develop new drugs. In medicine, it has been used to study the effects of drugs on diseases and to develop new treatments.

properties

IUPAC Name

3-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10(2)9-14(18)16-12-5-3-11(4-6-12)13-7-8-15-17-13/h3-8,10H,9H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMUIJRHRGQUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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